molecular formula C9H16N2O2 B1490394 2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one CAS No. 1824269-87-5

2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one

Cat. No. B1490394
CAS RN: 1824269-87-5
M. Wt: 184.24 g/mol
InChI Key: MYEMOMXNSNMOPC-UHFFFAOYSA-N
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Description

2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one, also known as AOAA, is a heterocyclic compound that is used in various scientific and laboratory experiments. It is a cyclic amine, which is a type of organic compound that contains a nitrogen atom that is bound to two or more carbon atoms. AOAA has been studied in recent years due to its potential applications in the fields of medicine and chemistry.

Scientific Research Applications

Comprehensive Analysis of 2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one Applications

1. Medicinal Chemistry: Structural Alternative to Morpholine Spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, are proposed as valuable structural alternatives to morpholine in medicinal chemistry due to their unique properties .

2. Biological Evaluation: Covalent Inhibitors of KRAS G12C Derivatives of this compound have been evaluated biologically as covalent inhibitors of KRAS G12C, showing favorable metabolic stability and anti-tumor activity .

Synthesis of Benzimidazole Derivatives: The compound has been used in the synthesis of spirocyclic oxetane-fused benzimidazole, expanding the applications in drug discovery and development .

Water Solubility and Lipophilicity Improvement: Incorporation of an oxygen atom into the spirocyclic unit has shown to dramatically improve water solubility (by up to 40 times) and lower lipophilicity, enhancing the pharmacokinetic profile of drug candidates .

Antihypertensive Drug Analogues: More potent oxa-spirocyclic analogues of antihypertensive drugs like terazosin have been synthesized and studied in vivo, showing improved efficacy .

Alzheimer’s Disease BACE Inhibitor Research: The structural framework of this compound has been explored in the context of BACE inhibitors, which are considered potential therapeutic agents for Alzheimer’s disease due to their ability to modulate beta-secretase activity .

MDPI - Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole RSC - Oxa-spirocycles: synthesis, properties and applications Europe PMC - Discovery and biological evaluation RCSB PDB - BACE2 xaperone complex

properties

IUPAC Name

2-amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c10-5-8(12)11-3-1-9(2-4-11)6-13-7-9/h1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEMOMXNSNMOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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